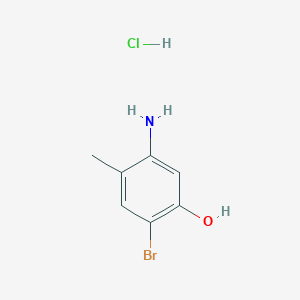![molecular formula C9H7N3O4 B13508088 methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods. One common approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields the desired compound in high yields and is operationally simple and efficient .
Analyse Chemischer Reaktionen
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various fused heterocycles . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer agent . Its diverse biological properties make it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique properties of this compound, such as its high yield synthesis and diverse biological activities, make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15) |
InChI-Schlüssel |
KQCRBBXLHCVLFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)



![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)

![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)

![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)


